molecular formula C16H17FN2O2 B5608114 1-(4-fluorobenzoyl)-4-(2-furylmethyl)piperazine

1-(4-fluorobenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B5608114
M. Wt: 288.32 g/mol
InChI Key: WVMVVZIWAAKGTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-fluorobenzoyl)-4-(2-furylmethyl)piperazine involves condensation reactions, reductive amination, amid hydrolysis, and N-alkylation processes. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate synthesis involves condensation between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). Another example includes the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine through reductive amination and amide hydrolysis (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through spectroscopic methods and X-ray diffraction studies. These compounds exhibit specific crystalline structures and conformations. For example, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals the piperazine ring adopts a chair conformation (Faizi et al., 2016).

Chemical Reactions and Properties

The chemical properties of this compound derivatives involve various reactions including hydrolysis, N-alkylation, and condensation, contributing to their diverse pharmacological profiles. For instance, the synthesis and pharmacological evaluation of novel 4-(4-fluorobenzoyl)piperidine derivatives as mixed 5-HT1A/5-HT2A/D2 receptor ligands illustrate the compound's complex chemical behavior and potential therapeutic relevance (Diouf et al., 1999).

properties

IUPAC Name

(4-fluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)16(20)19-9-7-18(8-10-19)12-15-2-1-11-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMVVZIWAAKGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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